molecular formula C26H30N4O2 B11998073 Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]- CAS No. 96234-80-9

Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-

Cat. No.: B11998073
CAS No.: 96234-80-9
M. Wt: 430.5 g/mol
InChI Key: PNKBERLLQOTNRD-UHFFFAOYSA-N
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Description

N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide is a synthetic organic compound characterized by the presence of two indole groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide typically involves the reaction of hexanediamine with indole-3-acetic acid derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction conditions generally include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to 50°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide can undergo various chemical reactions, including:

    Oxidation: The indole groups can be oxidized to form indole-3-carboxylic acids.

    Reduction: Reduction of the amide bonds can yield the corresponding amines.

    Substitution: The indole groups can participate in electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

    Oxidation: Indole-3-carboxylic acids

    Reduction: Hexanediamine derivatives

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole groups play a crucial role in binding to the active sites of target proteins, disrupting their normal function.

Comparison with Similar Compounds

Properties

CAS No.

96234-80-9

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

N,N'-bis[2-(1H-indol-3-yl)ethyl]hexanediamide

InChI

InChI=1S/C26H30N4O2/c31-25(27-15-13-19-17-29-23-9-3-1-7-21(19)23)11-5-6-12-26(32)28-16-14-20-18-30-24-10-4-2-8-22(20)24/h1-4,7-10,17-18,29-30H,5-6,11-16H2,(H,27,31)(H,28,32)

InChI Key

PNKBERLLQOTNRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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